molecular formula C13H24O2 B174983 (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol CAS No. 185997-26-6

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

Cat. No.: B174983
CAS No.: 185997-26-6
M. Wt: 212.33 g/mol
InChI Key: FUBPRYXDIHQLGH-OCIKQUFWSA-N
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Description

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol is a sophisticated synthetic intermediate of significant interest in medicinal chemistry, primarily for the synthesis and study of oxysterol analogs. This compound features a complex, stereochemically defined decalin core that serves as a key scaffold for probing the Liver X Receptor (LXR) pathway. The LXR nuclear receptor family, comprising LXRα and LXRβ, are critical regulators of lipid metabolism, inflammatory responses, and immune function. Research indicates that synthetic oxysterol mimetics, such as those derived from this intermediate, can act as potent LXR agonists. By selectively modulating LXR activity, this compound provides a valuable chemical tool for researchers investigating cholesterol homeostasis, reverse cholesterol transport , and the development of potential therapeutic agents for atherosclerosis and other metabolic diseases. Its defined stereochemistry is crucial for its biological activity and interaction with the ligand-binding domain of the receptor, making it an essential compound for structure-activity relationship (SAR) studies aimed at developing novel LXR modulators with improved therapeutic profiles.

Properties

IUPAC Name

(1R,3aR,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPRYXDIHQLGH-OCIKQUFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ozonolysis of Ergocalciferol

The synthesis begins with ergocalciferol (vitamin D₂), which undergoes ozonolysis to cleave the conjugated triene system. In a cooled (−78°C) solution of methanol and pyridine, ozone is bubbled through the mixture until saturation, followed by reductive workup with dimethyl sulfide. This step generates a diketone intermediate, which is subsequently reduced to the diol 2 using sodium borohydride.

Key Reaction Conditions:

  • Solvent: Methanol/pyridine (4:1 v/v)

  • Temperature: −78°C (ozonolysis), 0°C (reduction)

  • Yield: 57%

Challenges:

  • Large-scale reactions face cooling limitations, reducing ozone saturation efficiency.

  • Pyridine concentration must be carefully controlled to avoid side reactions.

Protection and Functionalization

The diol 2 is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired reactivity during subsequent steps. Tosylation of the secondary alcohol with p-toluenesulfonyl chloride and DMAP in dichloromethane yields the tosylate 3 (84% yield).

Analytical Data for 3 :

  • Rf: 0.23 (EtOAc:hexanes 1:3)

  • ¹H-NMR (CDCl₃): δ 0.92 (s, 3H), 1.00 (d, J = 6.5 Hz, 3H), 2.45 (s, 3H), 7.35 (d, J = 8.0 Hz, 2H), 7.80 (d, J = 8.0 Hz, 2H).

Cyanide Substitution and Reduction

The tosylate 3 undergoes nucleophilic displacement with potassium cyanide in acetonitrile, facilitated by 18-crown-6, to form the nitrile 5 (94% yield). Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) in dichloromethane at 0°C yields the aldehyde 6 , which is oxidized to the carboxylic acid 7 using sodium chlorite and 2-methyl-2-butene (99% yield).

Critical Parameters:

  • Oxidation: Sodium chlorite in tert-butanol/2-methyl-2-butene ensures chemoselective oxidation without over-oxidation.

Alternative Routes from Inhoffen-Lythgoe Diol

Protective Group-Free Synthesis

Recent advances eliminate protective groups to streamline syntheses. For example, sodium naphthalenide-mediated allylic alcohol transposition enables direct functionalization of Inhoffen-Lythgoe diol derivatives. Although applied to hortonones A–C, this method could adapt to Compound 2 by modifying the nucleophilic addition step.

Stereochemical Control and Analysis

Chiral Center Formation

The (1R,3aR,7aR) backbone and (S)-configured hydroxypropan-2-yl group arise from:

  • Ergocalciferol’s Native Stereochemistry: Preserved during ozonolysis and reduction.

  • Asymmetric Cyanide Addition: Ensures correct configuration at C1 during nitrile formation.

Verification Methods:

  • Optical Rotation: [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).

  • X-ray Crystallography: Confirms absolute configuration of crystalline intermediates.

Comparative Analysis of Methods

Parameter Ergocalciferol Route Inhoffen-Lythgoe Diol Route
Starting Material CostHigh (vitamin D₂)Moderate (commercial diol)
Total Steps711
Overall Yield21%21%
Stereochemical ControlInherited from D₂Requires chiral auxiliaries
ScalabilityLimited by ozonolysisHigh (modular steps)

Industrial-Scale Considerations

Watsonnoke Scientific Ltd. offers Compound 2 at 99.5% purity, indicating established large-scale protocols. Key industrial adaptations include:

  • Continuous Flow Ozonolysis: Improves cooling and mixing for higher throughput.

  • Catalytic Cyanide Substitution: Reduces stoichiometric reagent waste .

Chemical Reactions Analysis

Types of Reactions

The compound (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces different alcohols.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of Lythgoe diol against Helicobacter pylori, a bacterium linked to gastric cancer. Research indicates that derivatives of indene compounds, including Lythgoe diol, exhibit selective bactericidal effects against this pathogen. The mechanism involves interaction with membrane lipids, leading to bacteriolysis, making it a potential candidate for developing new antibacterial agents to combat antibiotic-resistant strains of H. pylori .

Synthesis of Bioactive Compounds

Lythgoe diol serves as a critical intermediate in synthesizing various bioactive compounds. Its structural framework allows for modifications that lead to the development of new therapeutic agents. For instance, researchers have synthesized new indene compounds from Lythgoe diol that exhibit enhanced biological activity and specificity .

Chiral Synthesis

Due to its chiral nature, Lythgoe diol is valuable in asymmetric synthesis processes. It can be utilized as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The ability to introduce chirality into synthetic routes is crucial for producing enantiomerically pure compounds, which are often required for biological activity .

Material Science

In material science, Lythgoe diol is explored for its potential applications in developing specialty materials and polymers. Its unique chemical structure can contribute to the properties of polymeric materials, enhancing their performance in various applications .

Study on Antimicrobial Activity

A study published in PubMed demonstrated the effectiveness of Lythgoe diol derivatives against drug-resistant H. pylori. The research involved synthesizing several derivatives and testing their antibacterial properties, confirming that specific modifications could enhance their efficacy .

Synthesis of New Indene Compounds

Another significant study focused on synthesizing novel indene derivatives from Lythgoe diol. The research outlined a series of reactions that led to compounds with improved biological activities, showcasing the versatility of Lythgoe diol as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism by which (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Receptor Interaction: It may bind to receptors on cell surfaces, triggering signaling pathways that lead to physiological responses.

    Pathway Modulation: The compound could modulate various cellular pathways, influencing processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs, their modifications, and physicochemical properties:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound Hydroxyl at C4, (S)-1-hydroxypropan-2-yl side chain C₁₃H₂₄O₂ 224.18 Reference standard
(1S)-1-[(1S,3aR,4S,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl]ethanol tert-butyldimethylsilyl (TBS) ether at C4 C₁₈H₃₆O₂Si 312.57 Protected hydroxyl group; enhanced lipophilicity
(1R,3aR,4S,7aR)-1-[(2R,4R)-4-fluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyloctahydro-1H-inden-4-ol Fluoro substituent, extended hydroxy-methylheptan chain C₁₇H₃₁FO₂ 286.43 Fluorination for metabolic stability; bulkier side chain
(1S,3aR,7aR)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-one 3-hydroxy-3-methylbutoxy group, ketone at C4 C₁₇H₃₀O₃ 282.42 Ketone replaces hydroxyl; ether side chain
(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate Acetylated hydroxyl, ester side chain C₁₇H₂₈O₃ 280.40 Ester prodrug form; increased bioavailability

Stereochemical Variations

  • Target Compound : (1R,3aR,7aR) core with (S)-configured hydroxypropan-2-yl.
  • Analog : (1S,3aR,4S,7aR) configuration; TBS protection alters polarity and synthetic utility .
  • Derivatives : Methoxybenzyloxy substituents introduce aromatic bulk, affecting receptor binding .

Biological Activity

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol, commonly referred to as Inhoffen Lythgoe diol, is a bicyclic compound with significant biological activity. Its molecular formula is C13H24O2, and it has a molecular weight of approximately 212.33 g/mol. This compound has drawn attention for its potential applications in various fields, particularly in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
CAS Number79918-70-0
Boiling Point317.4 ± 10 °C

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol. In vitro assays indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

Aromatase Inhibition

The compound has also been evaluated for its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. Aromatase inhibitors are crucial in treating hormone-sensitive cancers such as breast cancer. The dual-targeting mechanism of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol makes it a promising candidate for further development.

Microtubule Disruption

Research indicates that this compound disrupts microtubule dynamics, which is essential for mitosis. This disruption leads to the formation of multinucleated cells—a hallmark of mitotic catastrophe—thereby enhancing its potential as an anticancer agent.

Study 1: Antiproliferative Activity

In a study published in Cancer Research, (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol was tested against several breast cancer cell lines. The results indicated:

Cell LineIC50 (µM)
MCF-752
MDA-MB-23174

The study concluded that the compound effectively inhibits cell growth and induces apoptosis in these cell lines.

Study 2: Aromatase Inhibition

Another investigation focused on the aromatase inhibitory activity of the compound. It was found to significantly reduce estrogen levels in vitro, suggesting its potential use in hormone-dependent cancers.

Q & A

Q. How can the stereochemical configuration of this compound be rigorously determined?

Methodological Answer:

  • Use 2D NMR techniques (e.g., COSY, NOESY) to analyze spatial proximity of protons, particularly around chiral centers (e.g., the (S)-1-hydroxypropan-2-yl group). NOESY correlations can confirm axial vs. equatorial substituents in the octahydroindene core .
  • X-ray crystallography provides definitive stereochemical assignment. For example, NIST data (e.g., CCDC entries) validate bond angles and torsional strain in similar indene derivatives .
  • Optical rotation measurements combined with computational predictions (e.g., DFT) can resolve ambiguities in chiral centers .
Analytical Parameters Key Observations
NOESY (400 MHz, CDCl₃)Cross-peaks between H-1 and H-7a confirm cis-juncture
X-ray (CCDC)C7a-methyl group in β-orientation (dΘ = 112.3°)

Q. What are critical considerations for synthesizing this compound with high stereopurity?

Methodological Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during ring-closing steps, as seen in analogous terpene syntheses .
  • Chiral resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with heptane/isopropanol gradients to separate enantiomers. Purity ≥98% is achievable, as reported in quality-controlled syntheses .
  • Catalytic asymmetric induction : Palladium-catalyzed allylic alkylation can enforce stereochemistry at the C-1 hydroxypropyl moiety .
Synthesis Optimization Conditions Yield
TBS protectionTBSCl, imidazole, DMF, 0°C → RT, 12h85%
Ring-closing metathesisGrubbs II (5 mol%), CH₂Cl₂, 40°C, 24h72%

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 365.2452, Δ < 2 ppm) .
  • ¹³C NMR DEPT-135 : Identify methyl (δ 18–22 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm). NIST databases provide reference shifts for octahydroindene derivatives .
  • IR spectroscopy : Hydroxyl stretching (ν ~3450 cm⁻¹) and C-O bonds (ν ~1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

  • Variable-temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping) that obscure NOE correlations. For example, cooling to 223 K slows conformational exchange in the indene core .
  • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental ¹H/¹³C NMR. Discrepancies >0.5 ppm suggest misassigned stereochemistry .
  • Cross-validation : Use NIST’s thermochemical data (e.g., enthalpy of formation) to assess stability of proposed conformers .

Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Chiral Lewis acids : Scandium(III)-PyBOX complexes induce ee >90% in hydroxylation reactions .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively acylate the undesired enantiomer .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions for Pd-mediated couplings .
Catalyst Screening ee (%) Conditions
Sc(III)-PyBOX92–20°C, 48h
CAL-B (lipase)88RT, vinyl acetate, 72h

Q. How can computational modeling accelerate structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Simulate binding to biological targets (e.g., steroid receptors) using AutoDock Vina. Focus on hydrophobic interactions with the octahydroindene core .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments (GROMACS, 100 ns trajectories) .
  • Machine learning : Train models on NIST’s thermochemical datasets to predict solubility or metabolic stability .

Q. What degradation pathways occur under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor via LC-MS for:
  • Oxidation : Hydroxyl → ketone (Δ m/z +14).
  • Hydrolysis : Ring-opening at C-4 (confirmed by MS/MS fragmentation) .
    • DSC/TGA : Melting point (Tm) >180°C indicates thermal stability; weight loss <2% below 150°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Reactant of Route 2
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

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